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Compound of Interest

Compound Name: Potassium D-tartrate monobasic

Cat. No.: B1630022

Introduction

Potassium D-tartrate monobasic, commonly known as potassium bitartrate or cream of
tartar, is a potassium acid salt of tartaric acid with the chemical formula KC4HsOe.[1][2] It is a
natural byproduct of the winemaking process, crystallizing in wine casks during the
fermentation of grape juice.[3] In the food industry, it is a widely used additive (E336)
recognized for its versatility as a leavening agent, stabilizer, pH control agent, and anticaking
agent.[3][4][5] The U.S. Food and Drug Administration (FDA) has affirmed potassium acid
tartrate as Generally Recognized as Safe (GRAS) for its intended uses in food.[6][7]

These application notes provide a comprehensive overview of the properties, functions, and
recommended usage of potassium D-tartrate monobasic in various food systems. Detailed
experimental protocols are included to assist researchers, scientists, and drug development
professionals in evaluating its efficacy and functionality.

Physicochemical Properties

Potassium D-tartrate monobasic is a white crystalline powder with a pleasant, slightly acidic
taste.[1][6] Its key physicochemical properties are summarized in the tables below.

Table 1: General Properties of Potassium D-Tartrate
Monobasic
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Property Value Reference(s)
Chemical Formula KCaHs0s6 [1]8]
Molecular Weight 188.177 g/mol [1]
Appearance White crystalline powder [1]

Taste Pleasant, acidulous [6]119]

Density 1.05 g/cm3 (solid) [1]

pH of Saturated Solution

(25°0) 3.557 [1][2]

pH of 1% Aqueous Solution ~3.4-55 [819]

Table 2: Solubility of Potassium D-Tartrate Monobasic in

Water
Temperature (°C) Solubility ( g/100 mL) Reference(s)
20 0.57 [1]
100 6.1 [1]

Applications in the Food Industry

Potassium D-tartrate monobasic serves multiple functions in food production, contributing to
the texture, volume, and stability of a wide range of products.

Leavening Agent

In combination with an alkaline substance, typically sodium bicarbonate (baking soda),
potassium D-tartrate monobasic acts as a leavening agent in baked goods.[10][11] The
acidic nature of potassium bitartrate reacts with baking soda in the presence of moisture to
produce carbon dioxide gas, which causes the dough or batter to rise.[10][12]

 Recommended Usage: For every 1 teaspoon of baking powder required in a recipe, a
substitute can be made using 1/2 teaspoon of cream of tartar and 1/4 teaspoon of baking
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soda.[11]

Stabilizer

Potassium D-tartrate monobasic is widely used to stabilize egg whites and whipped cream,
increasing their volume and heat tolerance.[10][13] It achieves this by lowering the pH of the
egg whites, which helps to denature the proteins and create a more stable foam structure.[12]
[14] This prevents the collapse of meringues, soufflés, and angel food cakes.[13][14]

 Recommended Usage: Typically, 1/8 teaspoon of cream of tartar is added per egg white.[13]
[15]

Crystallization Inhibitor

In confectionery applications such as candies, frostings, and syrups, potassium D-tartrate
monobasic prevents the crystallization of sugar.[10] It acts by inverting a portion of the sucrose
into glucose and fructose, which interferes with the formation of large sugar crystals, resulting
in a smoother texture.[1][10]

 Recommended Usage: A small amount, typically 1/8 to 1/4 teaspoon per batch of candy or
syrup, is sufficient to prevent crystallization.[10]

Acidity Regulator and Other Functions

Potassium D-tartrate monobasic is also utilized to:
o Control pH: Its acidic properties help in regulating the pH of food products.[3]

o Prevent Discoloration: Adding a pinch to boiling water can help vegetables retain their color.
[13]

e Act as an Anticaking Agent: It helps to prevent lumping in powdered food products.[3]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the key functionalities of
potassium D-tartrate monobasic in food applications.
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Protocol for Evaluating Egg White Foam Stability

Objective: To determine the effect of potassium D-tartrate monobasic on the stability of egg
white foam.

Materials:

Fresh egg whites

o Potassium D-tartrate monobasic

o Electric mixer with a whisk attachment

e Mixing bowls

e Measuring spoons and graduated cylinders

e Funnels

e Glass wool

o Stopwatch

Procedure:

o Separate egg whites from yolks, ensuring no yolk contamination.

o Prepare two samples of egg whites of equal volume in separate clean, dry mixing bowls.

» To one sample (the experimental group), add potassium D-tartrate monobasic at a
concentration of 1/8 teaspoon per egg white. The other sample will serve as the control.

o Beat each sample with the electric mixer at a consistent speed.

e Record the time it takes for each sample to reach the stiff peak stage (when the peaks stand
straight without bending).

» Once stiff peaks are formed, transfer the foam from each bowl into a separate funnel lined
with glass wool, placed over a graduated cylinder.
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¢ Allow the foams to stand for 30 minutes.

e Measure and record the volume of liquid that has drained from each foam into the graduated
cylinder. A smaller volume of drained liquid indicates a more stable foam.

Expected Results: The egg white foam containing potassium D-tartrate monobasic is
expected to form more quickly and exhibit greater stability, as indicated by a lower volume of
drained liquid compared to the control group.

Transfer foam to funnels
with glass wool over
graduated cylinders

Beat both samples to
stiff peaks (record time)

Let stand for 30 minutes Measure volume of
drained liquid

volumes of egg whites

Click to download full resolution via product page

Workflow for evaluating egg white foam stability.

Protocol for Determination of Total Tartaric Acid in a
Food Product (Adapted from AOAC Method 910.03)

Objective: To quantify the total tartaric acid content in a food product, which can be used to
determine the concentration of potassium D-tartrate monobasic.

Materials:

Food sample

Lead acetate solution

Hydrogen sulfide (Hz2S) gas

Potassium hydroxide (KOH) solution (30%)

Acetic acid
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Ethanol (95% and 80%)

Sodium hydroxide (NaOH) solution (0.1 N)

Phenolphthalein indicator

Centrifuge and centrifuge bottles

Volumetric flasks

Burette

Filtration apparatus

Procedure:

Sample Preparation: Prepare an aqueous extract of the food sample.
Precipitation of Tartrates:

o Add lead acetate solution to the sample extract to precipitate lead tartrate.
o Centrifuge the mixture to collect the precipitate.

Washing the Precipitate: Wash the precipitate with 80% ethanol to remove impurities.
Decomposition of Lead Tartrate:

o Resuspend the precipitate in water.

o Bubble hydrogen sulfide gas through the suspension to precipitate lead sulfide (PbS) and
release free tartaric acid into the solution.

Filtration: Filter the solution to remove the lead sulfide precipitate.
Titration:

o Take a known volume of the clear filtrate containing the tartaric acid.
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o Neutralize the solution with a standardized 0.1 N sodium hydroxide solution using
phenolphthalein as an indicator.

o Calculation: Calculate the amount of tartaric acid in the sample based on the volume of
NaOH solution used. 1 mL of 0.1 N NaOH is equivalent to 0.015 g of tartaric acid.
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Workflow for determining total tartaric acid content.
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Signaling Pathways and Mechanisms of Action

The primary functions of potassium D-tartrate monobasic in food systems are based on its
chemical properties rather than interaction with biological signaling pathways within the food
matrix itself.

Leavening Action

The leavening action is a classic acid-base reaction. When potassium D-tartrate monobasic
(an acid salt) is combined with sodium bicarbonate (a base) in the presence of water, an acid-
base neutralization reaction occurs, producing carbon dioxide gas.

Reaction: KHC4H4Ose (ag) + NaHCOs (aq) — KNaCaH40s (aq) + H20 (I) + CO2 (g)

Potassium D-Tartrate Monobasic Sodium Bicarbonate Water (H20)
(KHC4H40Os) (NaHCO:s3) (Moisture in dough/batter)

Reactants

Potassium Sodium Tartrate
(KNaCaH40s)

Carbon Dioxide Gas (COz)
(Causes leavening)

Products

Click to download full resolution via product page

Chemical reaction pathway for leavening.

Protein Stabilization in Egg Whites

The stabilization of egg white foams by potassium D-tartrate monobasic is due to its effect
on the pH of the system. The addition of this acidic salt lowers the pH of the egg whites,
bringing the proteins closer to their isoelectric point. At this pH, the electrostatic repulsion
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between protein molecules is reduced, allowing them to denature and aggregate more
effectively at the air-water interface, thus creating a more stable foam structure.[14][16]

Conclusion

Potassium D-tartrate monobasic is a versatile and effective food additive with a long history
of safe use. Its primary functions as a leavening agent, stabilizer, and crystallization inhibitor
make it an invaluable ingredient in a wide array of food products. The provided application
notes and experimental protocols offer a framework for its effective utilization and evaluation in
research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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a-food-additive]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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